Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate
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Overview
Description
Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate is an organic compound with the molecular formula C5H10O3S2 and a molecular weight of 182.26 g/mol . It is characterized by the presence of a disulfide bond, which is a functional group consisting of a pair of sulfur atoms connected by a single bond. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate can be synthesized through the reaction of methyl mercaptoacetate with 2-hydroxyethyl disulfide. The reaction typically involves the use of a solvent such as dichloromethane and a base like triethylamine. The mixture is stirred at room temperature overnight, followed by aqueous work-up and chromatographic purification to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Corresponding amides or alcohol derivatives.
Scientific Research Applications
Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving disulfide bond formation and reduction, which are crucial in protein folding and stability.
Industry: Used in the production of polymers and other materials that require disulfide linkages for enhanced properties
Mechanism of Action
The mechanism of action of Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate involves its ability to undergo redox reactions. The disulfide bond can be cleaved and reformed, making it a useful tool in studying redox biology. It can interact with thiol groups in proteins, affecting their structure and function. This compound can also participate in ester hydrolysis reactions, leading to the formation of carboxylic acids and alcohols .
Properties
IUPAC Name |
methyl 2-(2-hydroxyethyldisulfanyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S2/c1-8-5(7)4-10-9-3-2-6/h6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTCPUXJYSOEQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSSCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877864-13-6 |
Source
|
Record name | methyl 2-[(2-hydroxyethyl)disulfanyl]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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